molecular formula C24H22N2O3S B2604231 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide CAS No. 926596-74-9

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide

Cat. No.: B2604231
CAS No.: 926596-74-9
M. Wt: 418.51
InChI Key: DVDBHHCTBVHMFE-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a methylsulfanyl group, and a phenylprop-2-enyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxin ring, the introduction of the methylsulfanyl group, and the coupling of the phenylprop-2-enyl moiety with the pyridine-3-carboxamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzodioxin ring and pyridine moiety can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin or pyridine rings.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives, pyridine carboxamides, and phenylprop-2-enyl-containing molecules. Examples include:

    Benzodioxin derivatives: Compounds with similar benzodioxin rings but different substituents.

    Pyridine carboxamides: Molecules with the pyridine-3-carboxamide core but varying side chains.

    Phenylprop-2-enyl derivatives: Compounds containing the phenylprop-2-enyl moiety with different functional groups.

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-30-23-20(10-5-13-25-23)24(27)26(14-6-9-18-7-3-2-4-8-18)19-11-12-21-22(17-19)29-16-15-28-21/h2-13,17H,14-16H2,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDBHHCTBVHMFE-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N(C/C=C\C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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